![molecular formula C19H15ClFN3O2 B2955750 (2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034602-15-6](/img/structure/B2955750.png)
(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and aromatic rings. It has a fluorophenyl group, a chlorophenyl group, a phenyl group, a pyrrolidinyl group, and an oxadiazolyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be explored for its efficacy against viral infections, particularly as a lead compound for developing new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties . Given the structural features of the compound, it could be hypothesized that it may exhibit anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases.
Anticancer Potential
The presence of the indole moiety in various bioactive compounds has been associated with anticancer properties . Research could be directed towards evaluating the anticancer potential of this compound, especially in terms of its ability to target specific cancer cell lines.
Antimicrobial Effects
Compounds containing indole structures have demonstrated antimicrobial effects against a range of bacteria . The compound could be studied for its potential use as an antimicrobial agent, possibly offering a new avenue for treating bacterial infections.
Enzyme Inhibition
Indole derivatives have been found to act as enzyme inhibitors , which is a crucial mechanism in drug development . The compound could be investigated for its ability to inhibit specific enzymes that are therapeutic targets for various diseases.
Neuroprotective Effects
The pyrrolidine ring, a feature of the compound, is often seen in molecules with neuroprotective effects . This suggests that the compound could be researched for its potential to protect neuronal cells, which could be significant for neurodegenerative diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-16-7-6-14(21)10-15(16)19(25)24-9-8-13(11-24)17-22-18(26-23-17)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVINHJGYGCFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
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